N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine
Overview
Description
N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine: is a heterocyclic aromatic compound belonging to the purine family It is characterized by the presence of a benzyl group, a chlorine atom, and an isopropyl group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Chlorination: The purine derivative is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.
Benzylation: The chlorinated purine is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Isopropylation: Finally, the benzylated compound is isopropylated using isopropyl bromide or isopropyl iodide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dechlorinated products.
Coupling Reactions: The benzyl group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as N-alkylated, N-arylated, or N-thiolated derivatives are formed.
Oxidation Products: Oxo derivatives with functional groups such as ketones or aldehydes.
Reduction Products: Dechlorinated purine derivatives.
Scientific Research Applications
N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-chloro-9H-purin-6-amine: Lacks the isopropyl group, making it less hydrophobic.
N-Benzyl-2-chloro-9-methyl-9H-purin-6-amine: Contains a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
N-Benzyl-2-chloro-9-ethyl-9H-purin-6-amine: Contains an ethyl group, which influences its solubility and reactivity.
Uniqueness
N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine is unique due to the presence of the isopropyl group, which enhances its hydrophobicity and may affect its interaction with biological targets. This structural feature can lead to differences in its biological activity and pharmacokinetic properties compared to similar compounds.
Biological Activity
N-Benzyl-2-chloro-9-isopropyl-9H-purin-6-amine is a purine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is characterized by the presence of a benzyl group at the nitrogen atom in the 9 position, a chlorine atom at the 2 position, and an isopropyl group at the 9 position of the purine ring. Its chemical formula is with a molecular weight of approximately 305.76 g/mol.
The biological activity of this compound primarily involves its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest, particularly inducing G1 phase arrest in cancer cells. This mechanism positions this compound as a promising candidate for further development in cancer therapeutics .
Antitumor Activity
Research indicates that compounds structurally related to this compound exhibit diverse biological activities, including antitumor properties. For instance, studies on similar purine derivatives have shown significant cytotoxic effects against various cancer cell lines. A series of trisubstituted purines were tested for their antitumor activity, revealing that some compounds induced apoptosis in cancer cells through mechanisms involving cell cycle modulation .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The presence of the benzyl group and chlorine atom enhances its selectivity and potency as a CDK inhibitor compared to other similar compounds. A comparative analysis with related compounds highlights these differences:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Olomoucine | Similar purine structure with different substitutions | CDK inhibitor; induces G1 arrest |
N-Benzyladenine | Benzyl group at N9; lacks chlorine substitution | Potential antiviral activity |
2-Chloro-N6-(benzyl)-purine | Chlorine at C2; similar benzyl substitution | Antitumor properties |
Research Findings
- In Vitro Studies : Preliminary studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. The compound's ability to induce apoptosis has been linked to its interaction with CDKs .
- Pharmacophore Modeling : Pharmacophore models developed for related purines have identified key structural features necessary for biological activity, including aromatic centers and hydrophobic regions. These models can guide future synthesis efforts aimed at optimizing the efficacy of this compound .
- Case Studies : Although direct case studies focusing solely on this compound are scarce, research on similar compounds has demonstrated promising results in preclinical settings, highlighting the need for further investigation into this compound's therapeutic potential.
Properties
IUPAC Name |
N-benzyl-2-chloro-9-propan-2-ylpurin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5/c1-10(2)21-9-18-12-13(19-15(16)20-14(12)21)17-8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,17,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQQTIIWZCVMRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)Cl)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444153 | |
Record name | N-BENZYL-2-CHLORO-9-ISOPROPYL-9H-PURIN-6-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186692-41-1 | |
Record name | N-BENZYL-2-CHLORO-9-ISOPROPYL-9H-PURIN-6-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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